molecular formula C6H12ClN B2534196 6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1706431-47-1

6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No. B2534196
CAS RN: 1706431-47-1
M. Wt: 133.62
InChI Key: KFLNUXHWIKJQGP-UHFFFAOYSA-N
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Description

“6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” is a chemical compound with the molecular weight of 133.62 . It is a powder at room temperature . This compound is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .


Synthesis Analysis

The synthesis of “6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” involves several steps. The process starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate then undergoes an alkaline reaction in anhydrous THF, combining with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .


Molecular Structure Analysis

The molecular structure of “6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” is complex. The InChI code for this compound is 1S/C6H11N.ClH/c1-4-5-2-7-3-6(4)5;/h4-7H,2-3H2,1H3;1H/t4-,5-,6+; .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” include intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .


Physical And Chemical Properties Analysis

“6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” is a powder at room temperature . It has a molecular weight of 133.62 .

Safety and Hazards

The safety information for “6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for “6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride” could involve more efficient synthesis methods. For instance, the development of an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis has been suggested .

properties

IUPAC Name

6-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-5-2-7-3-6(4)5;/h4-7H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLNUXHWIKJQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C1CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride

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